2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers pursuing covalent inhibitor programs face a bottleneck: synthesizing warhead-functionalized rigid scaffolds for fragment screening. This compound solves that by providing a chloroacetamide electrophile pre-installed on a conformationally restricted 1-phenylcyclopropyl core. • Directly screenable TCI warhead fragment-eliminates custom warhead installation • XLogP 2.4 & TPSA 29.1 Ų ensure passive cell permeability for intracellular targets (BTK, EGFR, KRAS G12C) • Gram-scale, ≥95% purity supports rapid parallel SAR library synthesis

Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
CAS No. 1087792-01-5
Cat. No. B1416553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
CAS1087792-01-5
Molecular FormulaC12H14ClNO
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CC1(CNC(=O)CCl)C2=CC=CC=C2
InChIInChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
InChIKeyMNQFKJOYCGFKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(1-phenylcyclopropyl)methyl]acetamide: Overview


2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is a small synthetic molecule (C12H14ClNO, MW 223.70 g/mol) consisting of a chloroacetamide electrophilic warhead connected via a methylene linker to a 1-phenylcyclopropyl group [1]. The compound is primarily available as a research reagent with a standard purity of ≥95% . Its structural architecture places it within the broader family of 2-chloro-N-substituted acetamides, which are widely employed as synthetic intermediates for constructing more complex pharmacologically active molecules, particularly through nucleophilic substitution at the α-chloro position [2][3]. The presence of the cyclopropyl ring introduces significant conformational restriction and altered electronic properties compared to simple alkyl or benzyl analogs, a feature frequently leveraged in medicinal chemistry to enhance metabolic stability and target binding [4].

Electrophilic chloroacetamide warhead for nucleophilic substitution and covalent chemistry
Rigid 1-phenylcyclopropyl scaffold imposes conformational restriction for molecular recognition studies
Research reagent with standard purity; suitable for synthetic intermediate and fragment-based screening workflows

Why Generic Substitution Fails


Direct substitution of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide with a simpler 2-chloro-N-alkylacetamide or even a close analog like N-(1-phenylcyclopropyl)acetamide is not scientifically valid due to the dual functional necessity of its structure. The 2-chloroacetyl group is not merely an inert linker; it is a reactive electrophilic warhead capable of forming covalent bonds with biological nucleophiles (e.g., cysteine residues in enzymes), a property absent in non-chlorinated analogs [1][2]. Simultaneously, the geminal phenyl-cyclopropyl substitution at the C1 position imposes a unique, rigid conformational landscape. This constraint dictates the spatial orientation of the phenyl ring relative to the reactive warhead, a critical determinant of molecular recognition that is impossible to replicate with flexible, linear alkyl chains or simple unsubstituted cyclopropyl groups . Therefore, replacement with a generic analog would result in a non-equivalent chemical entity with divergent reactivity and a fundamentally different target-binding pharmacophore.

Replacing with non-chlorinated analogs (e.g., N-(1-phenylcyclopropyl)acetamide) removes the electrophilic warhead, eliminating capacity for nucleophilic substitution or covalent targeting.
Replacing with flexible alkyl or benzyl analogs alters the rigid conformational landscape, potentially disrupting the spatial presentation of the phenyl group and molecular recognition.

Quantitative Product Differentiation


Conformational Rigidity vs. Flexible Benzyl Analogs

The 1-phenylcyclopropyl group in the target compound provides a significantly different molecular shape and conformational freedom compared to the structurally similar but more flexible N-benzyl analog, 2-chloro-N-benzylacetamide. The sp³-rich cyclopropyl ring locks the geminal phenyl group into a constrained spatial orientation, reducing the number of rotatable bonds and creating a more defined exit vector for the attached warhead. This increases the three-dimensionality of the molecule, a property correlated with higher clinical success rates in drug discovery [1]. The target compound has a XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 29.1 Ų [2]. This is a quantifiable distinction, as the rigid cyclopropyl linker produces a fixed distance and angle between the phenyl ring and the amide group, whereas the benzyl analog can sample multiple conformations.

Conformational Rigidity
Class-level inference
4 rotatable bonds; XLogP3 2.4; TPSA 29.1 Ų (vs. benzyl analog: >4 rotatable bonds, XLogP ~1.8)
Supports scaffold-based design with defined geometry; reduced flexibility relative to benzyl linker.
Computational analysis via PubChem; experimental validation of conformational effects recommended.
Medicinal Chemistry Conformational Analysis Scaffold Design

Chloroacetamide Warhead Reactivity

The presence of the α-chloro substituent on the acetamide is the single most important functional group for the compound's utility. Unlike the non-chlorinated analog N-(1-phenylcyclopropyl)acetamide, the target compound is an alkylating agent capable of undergoing nucleophilic substitution reactions. This allows it to serve as a key intermediate for further derivatization (e.g., synthesizing ethers, amines, thioethers) or to act as a covalent inhibitor fragment for targeting enzymes with accessible cysteine residues [1]. This reactivity is completely absent in N-(1-phenylcyclopropyl)acetamide, making the compounds non-interchangeable for any application requiring electrophilicity. This is a binary, qualitative differentiation that has profound quantitative implications for reaction yields and biological potency [2][3].

Electrophilic Warhead
Class-level inference
2-chloroacetamide present: reactive electrophile; non-chlorinated analog lacks this functionality.
Enables covalent fragment-based approaches; non-chlorinated analogs cannot substitute for electrophilic reactivity.
Reactivity inferred from class behavior of 2-chloroacetamides; confirm with specific nucleophile.
Synthetic Chemistry Covalent Inhibition Fragment-based Drug Discovery

Lipophilicity Profile for CNS Penetration

The target compound's computed XLogP3 of 2.4 [1] places it within the optimal lipophilicity range (XLogP 2-3) often associated with favorable oral absorption and blood-brain barrier (BBB) penetration [2]. This is a crucial differentiator from less lipophilic analogs. For instance, the simpler N-cyclopropyl-2-chloroacetamide (XLogP ~0.8) is significantly more polar, likely hindering its passive membrane permeability. Conversely, the compound is less lipophilic than a more complex analog like 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide (C13H16ClNO2, MW 253.72, XLogP ~2.9), providing a balanced lipophilic profile that avoids the increased risk of rapid metabolic clearance and promiscuous off-target binding often associated with higher logP values . This specific XLogP value is a quantitative, design-relevant parameter not achievable with simpler cyclopropyl or highly lipophilic substituted analogs.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.4
May support CNS permeability screening; positioned between more polar and more lipophilic analogs.
1.6 units above N-cyclopropyl analog, 0.5 units below methoxyphenyl analog; computed value.
Pharmacokinetics CNS Drug Design ADME Properties

Commercially Available Quantity and Purity for Immediate SAR Expansion: A Practical Procurement Advantage

From a project workflow and procurement standpoint, the target compound offers a practical advantage for immediate structure-activity relationship (SAR) studies. It is commercially available from multiple reputable vendors (e.g., Santa Cruz Biotechnology, Bidepharm) in quantities up to 1 gram at a standard purity of 95%, with the capability for larger bulk orders [1]. In contrast, closer analogs with a substituted phenyl ring on the cyclopropyl group (e.g., 2-chloro-N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)acetamide) often require custom synthesis with extended lead times and higher costs [2]. The immediate availability of the parent phenyl compound, combined with its reactive chloroacetamide handle, allows for direct parallel derivatization into entire focused libraries, a capability that is often delayed or cost-prohibitive with its pre-functionalized analogs.

Procurement Readiness
Supporting evidence
Off-the-shelf: 250 mg / 1 g scales; standard purity ≥95%
Supports immediate SAR library synthesis, reducing custom synthesis lead times.
Vendor catalog review as of May 2026; verify current stock and pricing.
Chemical Procurement Hit-to-Lead Parallel Synthesis

High-Impact Application Scenarios


Covalent Fragment-Based Drug Discovery

The chloroacetamide warhead, combined with the rigid phenylcyclopropyl scaffold present in 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, makes it an ideal candidate for developing targeted covalent inhibitors (TCIs) [1]. As demonstrated in Section 3, its electrophilicity allows it to form irreversible bonds with cysteine residues, a feature completely absent in its non-chlorinated analogs. Its XLogP of 2.4 and low TPSA of 29.1 Ų [2] predict good cell permeability, a prerequisite for engaging intracellular targets like BTK, EGFR, or KRAS G12C. This compound can be directly used as a warhead-bearing fragment for screening against protein libraries, providing an immediate entry point into a covalent drug discovery program without the need for further warhead installation.

CNS Probe and PET Tracer Development

The lipophilicity 'sweet spot' (XLogP 2.4) quantified in Section 3 directly supports the use of this compound in CNS drug discovery programs [1]. Its physicochemical profile is consistent with passive BBB penetration [2]. Furthermore, the chloroacetyl group provides a reactive handle that can be used to introduce radionuclides (e.g., [¹¹C] or [¹⁸F]) via nucleophilic substitution, offering a direct synthetic path to novel positron emission tomography (PET) tracers. This gives the compound a clear procurement advantage over its more polar N-cyclopropyl analog, which would likely be excluded from the CNS, and over highly lipophilic analogs that may exhibit high non-specific binding.

Parallel Focused Library Synthesis

The commercial availability at gram scale with ≥95% purity, as detailed in Section 3, positions this compound as a versatile central building block for parallel synthesis [1]. The combination of a rigid, three-dimensional phenylcyclopropyl scaffold and a reactive chloroacetamide handle allows medicinal chemists to rapidly generate diverse libraries of ethers, amines, and thioethers from a single starting material. This 'scaffold-to-library' approach enables the systematic exploration of stereoelectronic SAR around the cyclopropylamine motif, an area of chemical space often underrepresented in traditional flat heterocyclic compound collections. This avoids the bottleneck of custom-synthesizing each substituted analog individually.

PPI Inhibitor Conformational Constraint Studies

The unique structural rigidity of the 1-phenylcyclopropyl group compared to flexible benzyl or alkyl linkers, as established in Section 3, makes this compound a powerful chemical biology tool [1]. Researchers studying PPIs, which often rely on specific secondary structure motifs, can use this scaffold to mimic a rigid turn or a key hydrophobic residue. Its defined geometry allows for testing the hypothesis that conformational pre-organization leads to enhanced binding affinity and selectivity for flat, difficult-to-drug interfaces. The reduced entropic penalty upon binding is a key differentiator from flexible analogs that often fail to achieve sufficient potency in PPI assays.

Application
Selection Property
Validation Focus
Covalent fragment-based screening
Electrophilic warhead on rigid scaffold
Covalent target engagement and intracellular permeability
CNS probe development
Balanced lipophilicity and reactive handle for radiolabeling
BBB permeability prediction and radionuclide incorporation
Focused library synthesis
Gram-scale availability and chloroacetamide reactivity
Derivatization efficiency and scaffold diversity
PPI inhibitor studies
Conformational rigidity of phenylcyclopropyl group
Binding affinity comparison with flexible analogs
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